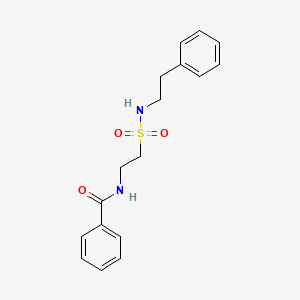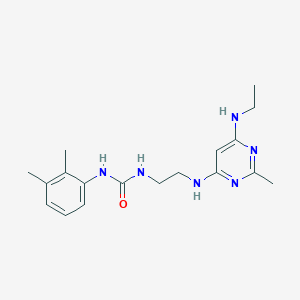![molecular formula C19H16N4O2 B3020746 6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380169-03-7](/img/structure/B3020746.png)
6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one , also known by its chemical structure, is a spiro-heterocyclic compound. The term “spiro” refers to the shared atom between two rings, resulting in inherent rigidity and unique properties. In this case, the spiro atom is a quaternary carbon. The compound exhibits promising biological and pharmacological activity, making it an intriguing subject for study .
2.
Synthesis Analysis
The synthesis of this compound involves constructing the spiro-azetidin-2-one ring system. Azetidine, a four-membered cyclic amine, plays a crucial role. The strain in the azetidine ring is less than that in the three-membered aziridine system, leading to fewer exceptional properties. Notably, the β-lactam ring, found in life-saving antibiotics like penicillin and cephalosporins, serves as a versatile building block for various biological entities .
3.
Molecular Structure Analysis
The molecular structure of 6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one consists of a pyridazinone core with a phenyl group and a pyridine-2-carbonyl substituent. The spiro-azetidin-2-one ring connects these functional groups. Understanding the spatial arrangement and electronic properties of these components is essential for predicting its behavior .
4.
Chemical Reactions Analysis
Exploring the reactivity of this compound involves investigating its reactions with various reagents. Considerations include nucleophilic substitutions, cyclizations, and functional group transformations. These reactions can lead to the synthesis of derivatives with altered properties or enhanced bioactivity .
5.
Physical And Chemical Properties Analysis
Characterizing the physical properties (such as melting point, solubility, and stability) and chemical properties (such as acidity, basicity, and reactivity) provides insights into its behavior under different conditions. These properties influence its formulation, storage, and potential applications .
7.
Wirkmechanismus
Understanding how 6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one interacts with biological targets is crucial. Its mode of action may involve binding to specific receptors, inhibiting enzymes, or affecting cellular processes. Further studies are needed to elucidate its precise mechanism .
6.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18-10-9-16(14-6-2-1-3-7-14)21-23(18)15-12-22(13-15)19(25)17-8-4-5-11-20-17/h1-11,15H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZADJFQCSBRZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B3020663.png)
![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3020664.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3020665.png)




![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3020673.png)
![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)



![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)
